MD 39-AM

概要

説明

MD-39-AMは、抗高血圧作用、利尿作用、および塩利尿作用で知られる化合物です。 分子式はC14H12N4S、分子量は268.34 g/molです 。 この化合物は主に科学研究で使用されており、顕著な薬物動態的特性を示しています 。

準備方法

MD-39-AMの合成には、いくつかのステップが含まれます。

出発物質: 合成は、2-クロロニコチン酸から始まり、アシルクロリド型に変換されます。

チオ尿素との反応: アシルクロリドは、トリエチルアミンの存在下でチオ尿素と反応して中間体を形成します。

MD-39-AMの工業的生産方法は広く文書化されていませんが、合成は通常、純度と収率を確保するために制御された実験室条件で行われます。

化学反応の分析

科学的研究の応用

Chemical Applications

Reagent in Chemical Reactions

MD 39-AM is utilized as a reagent in diverse chemical synthesis processes. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for researchers exploring new chemical pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts this compound to various oxidation products | Oxidized derivatives |

| Reduction | Alters the compound's structure | Reduced forms |

| Substitution | Substitutes chlorine with other functional groups | Modified compounds |

Biological Applications

Antihypertensive Properties

this compound exhibits significant antihypertensive activity. It acts on specific molecular targets to lower blood pressure, making it a candidate for further investigation in cardiovascular research.

Diuretic and Saliuretic Effects

The compound promotes the excretion of water and salts, beneficial for conditions like hypertension. These properties have been studied extensively in animal models.

Table 2: Biological Activity of this compound

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Antihypertensive | Acts on vascular smooth muscle | Reduced blood pressure |

| Diuretic | Increases renal excretion of sodium and water | Enhanced diuresis |

Medical Applications

Research into the pharmacokinetics of this compound is ongoing, focusing on its therapeutic potential. The compound's unique structure allows it to interact with various biological systems, suggesting possible applications in treating hypertension and related disorders.

Case Study: Pharmacokinetic Profile

In a study involving animal models, this compound demonstrated a favorable absorption profile with significant bioavailability. The study also indicated that the compound could be effective at low doses, minimizing potential side effects.

Industrial Applications

While primarily used in research settings, this compound's properties may lend themselves to industrial applications in pharmaceuticals and materials science. Its unique chemical behavior could lead to innovations in drug formulation or new material development.

作用機序

MD-39-AMは、いくつかの機序を通じてその効果を発揮します。

抗高血圧作用: 特定の分子標的に作用して血圧を低下させます。

利尿作用および塩利尿作用: この化合物は、体からの水と塩の排泄を促進し、高血圧などの病状の治療に役立ちます。

これらの活動に関与する正確な分子標的と経路は、現在研究中です。

類似化合物との比較

MD-39-AMは、抗高血圧作用、利尿作用、および塩利尿作用の組み合わせが独特です。類似の化合物には、次のようなものがあります。

2-メチルチオピリド[2,3-d]ピリミジン: これらの化合物は構造的に類似しており、同様の薬理作用を示します。

4-アニリノ誘導体: これらの誘導体も抗高血圧作用と利尿作用を持っています。

MD-39-AMは、その特定の分子構造と薬理作用の組み合わせによって際立っています。

生物活性

MD 39-AM is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is categorized as a synthetic peptide derived from proline-rich sequences. Its structure and composition suggest potential interactions with various biological systems, leading to diverse biological activities. Research has indicated that compounds similar to this compound may exhibit antimicrobial properties, influence immune responses, and modulate cellular processes.

Antimicrobial Properties

Research has demonstrated that proline-rich peptides like this compound possess broad-spectrum antimicrobial activities. They can disrupt bacterial membranes and inhibit essential cellular processes such as DNA and protein synthesis. A notable study highlighted the effectiveness of such peptides against multidrug-resistant strains of bacteria, showcasing their potential as therapeutic agents in combating infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Escherichia coli | <100 µg/ml | Effective against both resistant and non-resistant strains. |

| Staphylococcus aureus | <50 µg/ml | Significant reduction in colony count observed. |

| Enterococcus faecalis | <75 µg/ml | Displayed potent activity against clinical isolates. |

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing the behavior of immune cells such as neutrophils and macrophages. Studies indicate that it can promote neutrophil migration and modulate macrophage viability by inhibiting apoptosis. This suggests a dual role in enhancing host defense mechanisms while preventing excessive inflammation .

Case Study: Immunomodulation by this compound

In an experimental model, transgenic mice expressing this compound showed enhanced resistance to Streptococcus pyogenes infections compared to control groups. The study concluded that the peptide's immunomodulatory effects contributed significantly to this enhanced resistance, although the exact mechanisms remain to be fully elucidated .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Membrane Disruption : The peptide interacts with bacterial membranes, leading to cell lysis.

- Cellular Uptake : It translocates across membranes, affecting intracellular processes.

- Cytokine Modulation : Influences the release of pro-inflammatory cytokines like IL-8 and TNF-α from macrophages.

Research Findings and Future Directions

Recent studies employing biological activity-based modeling have identified potential antiviral leads related to the structure of this compound, suggesting its broader applicability beyond antimicrobial activity . The ongoing exploration of its effects on various cell types could pave the way for novel therapeutic applications in treating infectious diseases and modulating immune responses.

特性

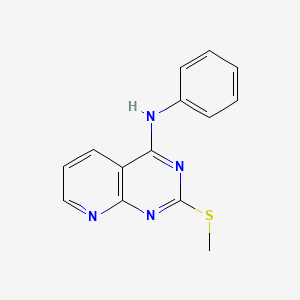

IUPAC Name |

2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-19-14-17-12-11(8-5-9-15-12)13(18-14)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKYLKUKNGKEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222881 | |

| Record name | MD 39-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72564-74-0 | |

| Record name | MD 39-AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072564740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MD 39-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。